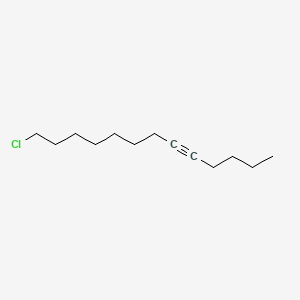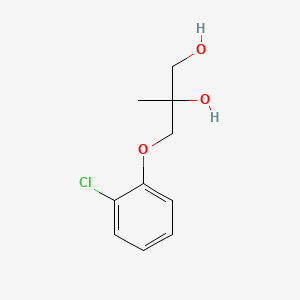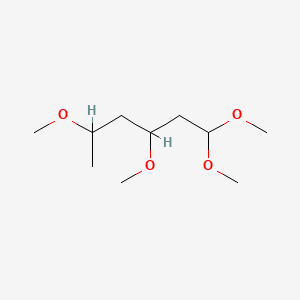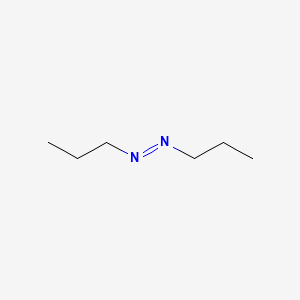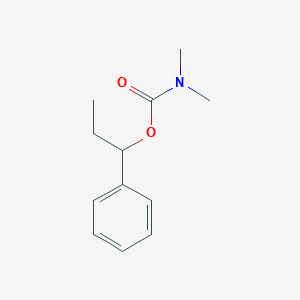
1-phenylpropyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpropyl N,N-dimethylcarbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamate esters, which are widely used in various chemical industries. This compound is known for its applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-phenylpropyl N,N-dimethylcarbamate typically involves the reaction of 1-phenylpropanol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial production methods often utilize continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe2O3/Cr2O3) are employed to facilitate the reaction, achieving high selectivity and yield .
Analyse Chemischer Reaktionen
1-Phenylpropyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions typically yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include substituted carbamates, amines, and alcohols .
Wissenschaftliche Forschungsanwendungen
1-Phenylpropyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-phenylpropyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced cholinergic activity .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpropyl N,N-dimethylcarbamate can be compared with other carbamate esters such as pyridinyl N,N-dimethylcarbamate and phenyl N,N-dimethylcarbamate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, pyridinyl N,N-dimethylcarbamate is primarily used in pharmaceuticals, while phenyl N,N-dimethylcarbamate finds applications in both pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic development. Further research into its mechanisms and applications will continue to uncover new possibilities for this compound.
Eigenschaften
CAS-Nummer |
6975-57-1 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-phenylpropyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-11(15-12(14)13(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
InChI-Schlüssel |
IDTXPNIILSVALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


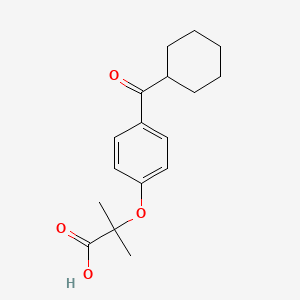
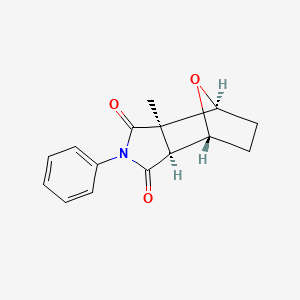
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
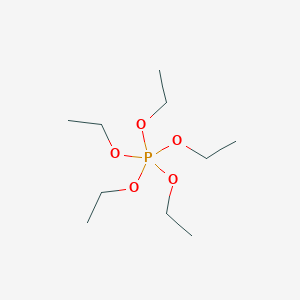
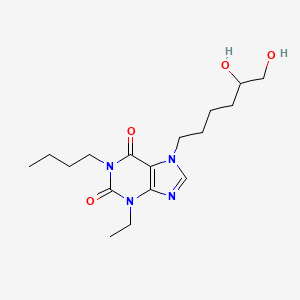
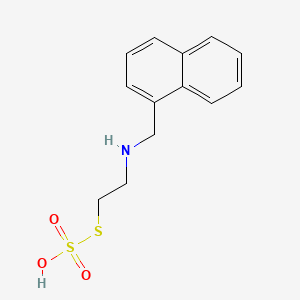
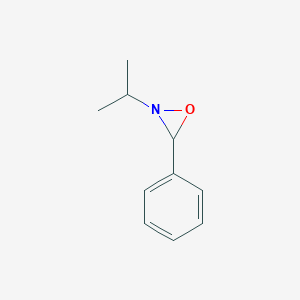
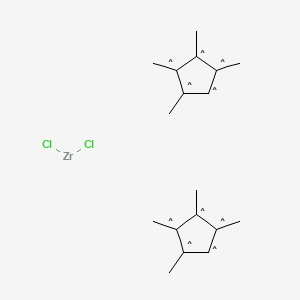
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
